molecular formula C17H22O5 B1238782 Ovatifolin CAS No. 50886-56-1

Ovatifolin

Cat. No.: B1238782
CAS No.: 50886-56-1
M. Wt: 306.4 g/mol
InChI Key: XFJQSSRNKXJHCG-KZTFHYRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ovatifolin is a germacranolide.

Scientific Research Applications

Antineoplastic Activity

Ovatifolin, a sesquiterpene lactone isolated from plants like Podanthus ovatifolius, has demonstrated antineoplastic activity in human epidermoid carcinoma cells. It's shown to modify cell proliferation kinetics and increase micronucleated cells in mouse bone marrow erythrocytes, indicating potential genotoxic activity (Alarcon, Weigert, Duk, & García, 1992).

Cytotoxic Properties

Studies have identified the cytotoxic properties of this compound against KB cell cultures. This sesquiterpene lactone from Podanthus mitiqui shows cytotoxic activity, which is crucial in studying cancer treatments (Gopalakrishna, Watson, Hoeneisen, & Silva, 1977).

Allelopathic Effects

This compound and its derivatives demonstrate significant inhibitory activity on seedling growth and germination in various plant species. These compounds also exhibit antioxidant properties, indicating their potential application in studying plant growth and development (Cespedes, Hoeneisen, Bittner, Becerra, & Silva, 2001).

Properties

CAS No.

50886-56-1

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(3aR,4R,6Z,10E,11aR)-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-yl]methyl acetate

InChI

InChI=1S/C17H22O5/c1-10-5-4-6-13(9-21-12(3)18)8-14(19)16-11(2)17(20)22-15(16)7-10/h6-7,14-16,19H,2,4-5,8-9H2,1,3H3/b10-7+,13-6-/t14-,15-,16-/m1/s1

InChI Key

XFJQSSRNKXJHCG-KZTFHYRBSA-N

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/COC(=O)C)O)C(=C)C(=O)O2

SMILES

CC1=CC2C(C(CC(=CCC1)COC(=O)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)COC(=O)C)O)C(=C)C(=O)O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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